molecular formula C4H9NO2 B157991 Isopropyl carbamate CAS No. 1746-77-6

Isopropyl carbamate

Cat. No.: B157991
CAS No.: 1746-77-6
M. Wt: 103.12 g/mol
InChI Key: OVPLZYJGTGDFNB-UHFFFAOYSA-N
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Description

Isopropyl carbamate (chemical formula: C₄H₉NO₂) is a carbamate derivative characterized by an isopropyl group attached to the carbamate functional group (-NHCOO-). It serves as a versatile structural motif in pharmaceuticals, agrochemicals, and chemical biology. Key applications include:

  • Antiviral Agents: Derivatives like 2-deoxy-8-azaBINOL carbamates (B#43 and B#60) exhibit low micromolar anti-HIV activity with minimal cytotoxicity .
  • Constitutive Androstane Receptor (CAR) Inverse Agonists: this compound enhances activity (IC₅₀ ~680 nM) and metabolic stability compared to ethyl carbamate .
  • Kir7.1 Potassium Channel Blockers: The analog ML418 (this compound) demonstrates sub-micromolar potency (IC₅₀: 310 nM) and high selectivity .
  • Herbicides: Chlorpropham (isopropyl N-(3-chlorophenyl) carbamate, CIPC) inhibits potato sprouting at 800 mg/kg .

Properties

IUPAC Name

propan-2-yl carbamate
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InChI

InChI=1S/C4H9NO2/c1-3(2)7-4(5)6/h3H,1-2H3,(H2,5,6)
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InChI Key

OVPLZYJGTGDFNB-UHFFFAOYSA-N
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Canonical SMILES

CC(C)OC(=O)N
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Molecular Formula

C4H9NO2
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DSSTOX Substance ID

DTXSID9051795
Record name Isopropyl carbamate
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Molecular Weight

103.12 g/mol
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Physical Description

Solid; [HSDB]
Record name Isopropyl carbamate
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Boiling Point

183 °C
Record name ISOPROPYL CARBAMATE
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Solubility

Very soluble in water, alcohol, and ether.
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Density

0.9951 AT 66 °C
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Vapor Pressure

0.16 [mmHg]
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Color/Form

NEEDLES

CAS No.

1746-77-6
Record name Propan-2-yl carbamate
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Melting Point

93 °C
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Preparation Methods

Key Industrial Parameters

ParameterValue
Temperature25–40°C
PressureAtmospheric
CatalystNone required
Reaction Time2–4 hours
Purity ControlRecrystallization (hexanes)

Challenges :

  • Residual isopropyl chloroformate must be minimized to prevent downstream toxicity.

  • Byproducts (e.g., urea derivatives) are removed via fractional distillation or column chromatography.

Thermal Stability and Decomposition Considerations

Recent studies on carbamate thermolysis provide insights into optimal synthesis and storage conditions. this compound undergoes decomposition at elevated temperatures, necessitating strict temperature control during production.

Thermolysis Data for this compound

Temperature (°C)Time (min)Conversion (%)Yield (%)
250158514
275109119
30056312

Implications for Synthesis :

  • Reactions should be conducted below 250°C to avoid degradation.

  • Short reaction times (≤30 minutes) improve yield retention.

Comparative Analysis of Methodologies

Efficiency of Amine Substrates

AmineYield (%)Purity (%)
Ammonia78*95
Aniline8598
Methylamine72*90

*Theoretical values extrapolated from analogous reactions.

Key Observations :

  • Bulky amines (e.g., aniline) enhance steric hindrance, reducing side reactions.

  • Ammonia-based routes require stringent moisture control to prevent hydrolysis.

Advanced Techniques: Diazotransfer and Functionalization

ParameterValue
SolventAcetonitrile
Temperature0–5°C (initial), then RT
Reagent4-Acetamidobenzenesulfonyl azide
Yield31–33% (two-step)

Chemical Reactions Analysis

Hydrolysis

Isopropyl carbamate can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of isopropanol and carbamic acid.

Isopropyl carbamate+H2OAcid or BaseIsopropanol+Carbamic acid\text{this compound}+H_2O\xrightarrow{\text{Acid or Base}}\text{Isopropanol}+\text{Carbamic acid}

  • Common Reagents and Conditions: Acidic or basic conditions with water as the solvent.

  • Major Products Formed: Isopropanol and carbamic acid.

Oxidation

This compound can be oxidized to form isopropyl carbonate and other oxidation products.

  • Common Reagents and Conditions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Major Products Formed: Isopropyl carbonate and other oxidation products.

Substitution

This compound can undergo nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.

  • Common Reagents and Conditions: Nucleophiles such as amines or alcohols under mild conditions.

  • Major Products Formed: Various substituted carbamates depending on the nucleophile used.

Environmental Degradation

Vapor-phase this compound is degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals. The half-life for this reaction is approximately 1.3 days . this compound is expected to have very high mobility in soil and is not expected to adsorb to suspended solids and sediment in water . It is also not expected to volatilize from water surfaces .

The table below summarizes key chemical identifiers for this compound :

PropertyValue
Molecular FormulaC4_4H9_9NO2_2
Molecular Weight103.12 g/mol
IUPAC Namepropan-2-yl carbamate
CAS Number1746-77-6
SMILESCC(C)OC(=O)N
Melting Point94°C
Boiling Point183°C

Scientific Research Applications

Chemistry

Isopropyl carbamate serves as a reagent in organic synthesis, particularly in the formation of other carbamate compounds. Its ability to participate in various chemical reactions makes it essential for developing new organic materials and pharmaceuticals.

Chemical Reactions

  • Hydrolysis : Converts this compound into isopropanol and carbamic acid under acidic or basic conditions.
  • Oxidation : Can be oxidized to form isopropyl carbonate.
  • Nucleophilic Substitution : The carbamate group can be replaced by other nucleophiles, leading to the formation of various substituted carbamates.

Biology

In biological research, this compound has been utilized for studying enzyme inhibition and protein modification. Its effects on cellular processes have been documented, particularly regarding microtubule dynamics.

Case Study: Microtubule Assembly Inhibition

Research indicates that isopropyl N-phenyl carbamate inhibits microtubule assembly, impacting cellular structures during mitosis. This finding suggests potential applications in understanding cell division and developing anti-cancer therapies .

Medicine

Derivatives of this compound have been explored for their therapeutic properties, including antifungal and antibacterial activities. Studies show that it exhibits bacteriostatic and bactericidal properties against various pathogens, indicating its potential as an antimicrobial agent.

Industry

In industrial applications, this compound is utilized in the production of polymers, particularly polyurethanes. Its ability to form stable linkages makes it valuable in creating durable materials for various applications.

This compound has shown a range of biological activities:

  • Antifungal Properties : Effective against certain fungal strains.
  • Toxicological Effects : Studies on carbamate poisoning highlight its toxic potential when misused as an insecticide .
  • Therapeutic Uses : Investigated for potential use in treating infections due to its antibacterial properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkyl-Substituted Carbamates in CAR Inverse Agonism

Modifications at the carbamate site significantly impact activity. Data from CINPA1 analogs (Table 1):

Compound Site 3 Substituent IC₅₀ (nM) Selectivity Notes Reference
Lead Chemical 11 Ethyl carbamate 687 Moderate stability
Chemical 37 Isopropyl carbamate 680 Improved activity & stability
Chemical 38 tert-Butyl carbamate 1,030 Reduced activity vs. isopropyl
Chemical 44 Ethyl → methylene 18,790 Loss of hydrogen bonding

Key Findings :

  • This compound balances steric bulk and hydrogen-bond acceptor capacity, optimizing CAR inverse agonism .
  • tert-Butyl carbamate reduces activity due to excessive steric hindrance .
  • Ethyl carbamate is less metabolically stable than isopropyl derivatives .

Aryl-Substituted Carbamates in Agrochemicals

Chlorpropham (CIPC) is compared with propham (isopropyl phenylcarbamate) and other herbicides (Table 2):

Compound Substituent Application Efficacy (Concentration) Residue (30-day) Reference
Chlorpropham 3-Chlorophenyl Potato sprout inhibition 85.6% (800 mg/kg) <30 mg/kg
Propham Phenyl Pre-emergent herbicide Moderate Not reported
SWEP 3,4-Dichlorophenyl Carbamate pesticide 91% yield in synthesis Not reported

Key Findings :

  • Chlorpropham ’s 3-chlorophenyl group enhances binding to tuber enzymes, improving sprout inhibition .
  • Propham lacks the chloro-substituent, reducing herbicidal potency .

Medicinal Chemistry: Carbamates vs. Other Functional Groups

This compound outperforms amides, ureas, and sulfamides in multiple contexts:

CAR Inverse Agonists (Site 3 Modifications)
Group Example Compound IC₅₀ (nM) Notes Reference
Carbamate Chemical 37 680 Optimal for activity
Amide Chemical 36 2,320 Loss of alkoxy oxygen
Urea Chemical 39 14,420 Hydrogen-bond donor unfavorable
Kir7.1 Potassium Channel Blockers
Compound Group IC₅₀ (nM) Selectivity (vs. Kir6.2/SUR1) Reference
ML418 This compound 310 23-fold
VU714 Ethyl carbamate 450 10-fold
Amide analog Amide 650 15-fold

Key Findings :

  • Carbamates generally exhibit higher potency and selectivity than amides or ureas due to favorable hydrogen-bond interactions .

Toxicological and Metabolic Considerations

Teratogenicity of Carbamates (Syrian Hamster Studies)

Compound Teratogenic Effects Relative Potency Reference
Ethyl carbamate (urethan) Growth retardation, multiple malformations Baseline
Ethyl N-hydroxycarbamate Severe limb defects, anophthalmia 3× higher
This compound Not tested in this study N/A

Neurotoxic Carbamates

  • Nerve Agents : Isopropyl groups at meta positions enhance toxicity in quaternary ammonium carbamates .

Metabolic Stability

  • CIPC : Degraded by Pseudomonas-derived hydrolases, reducing environmental persistence .
  • CAR Inverse Agonists : this compound resists enzymatic cleavage better than ethyl derivatives .

Biological Activity

Isopropyl carbamate, a member of the carbamate family, has garnered attention due to its diverse biological activities, particularly in agricultural and medicinal applications. This article explores its biological activity, including antifungal properties, toxicological effects, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by the presence of a carbamate functional group, which is known for its stability and ability to interact with biological systems. The general structure can be represented as:

RNHCOOR \text{R}-\text{NHCOOR }

where R is an isopropyl group and R' varies depending on the specific derivative.

Biological Activity Overview

  • Antifungal Activity :
    • This compound derivatives have shown significant antifungal activity against various pathogens. For instance, recent studies have indicated that certain diastereomers of this compound exhibit excellent fungicidal activity against Phytophthora capsici, with effective concentrations (EC50) ranging from 0.078 to 1.85 μg/mL .
  • Cholinesterase Inhibition :
    • Like other carbamates, this compound acts as a reversible inhibitor of acetylcholinesterase (AChE), which can lead to cholinergic toxicity if exposure occurs at high levels. This mechanism underlies its use in pest control but also presents significant health risks during accidental or intentional exposure .
  • Toxicological Studies :
    • Case studies have documented severe poisoning incidents involving carbamate insecticides, highlighting the acute effects on respiratory and cardiac functions. For example, a case involving carbofuran exposure resulted in respiratory arrest and metabolic acidosis, emphasizing the need for rapid medical intervention .

Antifungal Efficacy

The antifungal properties of this compound derivatives were evaluated in laboratory settings:

CompoundEC50 (μg/mL)
Isopropyl (3-methyl-1-oxo-1-((1-((4-(prop-2-yn-1-yloxy)phenyl)thio)propan-2-yl)amino)butan-2-yl)carbamate 4a1.30
Isopropyl (3-methyl-1-oxo-1-((1-((4-(prop-2-yn-1-yloxy)phenyl)thio)propan-2-yl)amino)butan-2-yl)carbamate 4b0.078
Isopropyl (3-methyl-1-oxo-1-((1-((4-(prop-2-yn-1-yloxy)phenyl)thio)propan-2-yl)amino)butan-2-yl)carbamate 4c1.85

These findings indicate that certain derivatives possess superior antifungal activity compared to traditional fungicides .

Toxicological Implications

A study on the toxicological effects of this compound revealed critical insights into its safety profile:

Study FocusFindings
Cholinesterase InhibitionSignificant inhibition of AChE leading to cholinergic symptoms in cases of overdose .
Clinical CasesDocumented cases of severe poisoning with respiratory failure and the necessity for rapid treatment .

The implications of these findings underscore the dual nature of this compound as both a therapeutic agent and a potential toxin.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing isopropyl carbamate derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound derivatives typically involves reacting phenolic precursors (e.g., substituted phenols) with isocyanates or carbamoyl chlorides. For example, 3-isopropyl-5-cresol reacts efficiently with isocyanates under mild conditions (room temperature, inert atmosphere), achieving yields >90% when bulky N-substituents are present in the isocyanate . Carbamoyl chlorides may require base catalysts (e.g., triethylamine) and extended reaction times. Comparative studies using NMR and HPLC to monitor reaction progress are critical for optimizing conditions .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • 1H/13C NMR : Confirm regioselectivity of carbamate bond formation (e.g., distinguishing between O- and N-carbamoylation) .
  • HPLC-MS : Detect impurities at ppm levels, particularly residual isocyanates or side products like urea derivatives .
  • Elemental Analysis : Validate stoichiometric ratios of C, H, N to ensure synthetic accuracy .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, steric effects) impact the biological activity of this compound derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that antiviral activity in HIV-1 pseudo-typed assays correlates with:

  • Substituent Position : Meta-chloro substituents on the phenyl ring enhance antiviral potency (e.g., B#43 and B#60 in azaBINOL derivatives), whereas para-substitution reduces activity .
  • Steric Hindrance : Isopropyl carbamates with bulky groups (e.g., naphthol-type regioisomers) show diminished activity due to steric clashes with viral envelope proteins .
  • Experimental Design : Use comparative assays (e.g., HIVpp infectivity vs. cytotoxicity MTT assays) to quantify selectivity indices (SI) and validate SAR trends .

Q. How can researchers resolve contradictions in bioactivity data between structurally similar this compound analogs?

  • Methodological Answer : Contradictions may arise from subtle differences in molecular conformation or assay conditions. Strategies include:

  • Molecular Docking : Simulate binding interactions with target proteins (e.g., NLRP3 inflammasome or HIV-1 envelope glycoproteins) to identify critical binding residues .
  • Dose-Response Curves : Re-evaluate IC50/EC50 values across multiple concentrations to rule out false negatives/positives .
  • Crystallography : Resolve 3D structures of active vs. inactive analogs to pinpoint conformational disparities .

Q. What methodologies are recommended for assessing the environmental stability and degradation pathways of this compound-based agrochemicals?

  • Methodological Answer :

  • Hydrolysis Studies : Monitor degradation under varying pH (e.g., pH 5–9) and temperatures (20–40°C) using LC-MS to identify hydrolysis products (e.g., phenolic byproducts) .
  • Soil Microcosm Assays : Quantify half-life (t1/2) in soil matrices and assess microbial degradation via ATP luminescence assays .
  • Photolysis Experiments : Expose compounds to UV light (λ = 254–365 nm) and track photodegradation kinetics using GC-FID .

Data Presentation and Validation

Q. How should researchers present conflicting spectroscopic or chromatographic data in publications?

  • Methodological Answer :

  • Transparency : Disclose all raw data (e.g., NMR shifts, HPLC retention times) in supplementary materials .
  • Statistical Validation : Apply ANOVA or t-tests to assess reproducibility across replicates .
  • Contradiction Analysis : Discuss potential sources of error (e.g., solvent impurities, instrument calibration drift) and propose follow-up experiments .

Q. What are best practices for designing dose-response experiments to evaluate this compound toxicity in cell-based assays?

  • Methodological Answer :

  • Range-Finding : Perform preliminary assays at logarithmic dilutions (e.g., 0.1–100 µM) to identify non-toxic vs. cytotoxic thresholds .
  • Controls : Include vehicle controls (e.g., DMSO) and positive controls (e.g., staurosporine for apoptosis) .
  • Data Normalization : Express viability as % relative to untreated cells and calculate EC50 using nonlinear regression (e.g., GraphPad Prism) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl carbamate
Reactant of Route 2
Isopropyl carbamate

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